![molecular formula C3H3BrCl2O2 B1594366 Methyl bromodichloroacetate CAS No. 20428-76-6](/img/structure/B1594366.png)
Methyl bromodichloroacetate
Overview
Description
Methyl bromodichloroacetate is a chemical compound with the molecular formula C3H3BrCl2O2 . It is also known by other names such as Acetic acid, 2-bromo-2,2-dichloro-, methyl ester, and Bromo (dichloro)acétate de méthyle .
Molecular Structure Analysis
The molecular weight of Methyl bromodichloroacetate is 221.865 Da . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors .Physical And Chemical Properties Analysis
Methyl bromodichloroacetate has a density of 1.9±0.1 g/cm3, a boiling point of 159.7±35.0 °C at 760 mmHg, and a flash point of 50.4±25.9 °C . It has a molar refractivity of 35.1±0.3 cm3 .Scientific Research Applications
Proteomics Research
Methyl bromodichloroacetate: is utilized in proteomics research, where it serves as a specialty reagent. Its role is crucial in the study of protein expression, structure, and function. The compound is often used in the preparation of samples for mass spectrometry, helping in the identification and quantification of proteins within a complex biological sample .
Drug Discovery and Development
The compound plays a significant role in the field of drug discovery and development. The introduction of a methyl group, often referred to as the “magic methyl” effect, can lead to profound changes in a drug’s pharmacodynamic or pharmacokinetic propertiesMethyl bromodichloroacetate may be used to modify the chemical structure of bioactive molecules, thereby optimizing their therapeutic potential .
Analytical Chemistry
This compound is also significant in analytical chemistry, particularly in gas chromatography (GC) and liquid chromatography (LC). It serves as a standard or reference compound in the calibration of instruments and the validation of analytical methods, ensuring the accuracy and reliability of the chromatographic analyses .
Safety And Hazards
properties
IUPAC Name |
methyl 2-bromo-2,2-dichloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrCl2O2/c1-8-2(7)3(4,5)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMGKXLUCUYXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(Cl)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338287 | |
Record name | Methyl bromodichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bromodichloroacetate | |
CAS RN |
20428-76-6 | |
Record name | Methyl bromodichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl bromodichloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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